Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA
CAS No.:
Cat. No.: VC17172111
Molecular Formula: C37H67F6N5O9
Molecular Weight: 839.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C37H67F6N5O9 |
---|---|
Molecular Weight | 839.9 g/mol |
IUPAC Name | 6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7) |
Standard InChI Key | FKCOHLNFINRFFR-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound's IUPAC name—6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid—reflects its hybrid structure combining a 16-carbon palmitoyl chain with a lysine-valine-lysine tripeptide sequence. The bistrifluoracetate salt form improves solubility in polar solvents while maintaining stability during storage and formulation.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃₇H₆₇F₆N₅O₉ |
Molecular Weight | 839.9 g/mol |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
CAS Registry | 75238515 |
Salt Form | Bistrifluoracetate |
The palmitoyl moiety enhances lipophilicity, enabling transdermal delivery by interacting with stratum corneum lipids . X-ray crystallography studies reveal a folded conformation where the acyl chain positions itself perpendicular to the peptide plane, optimizing membrane interaction kinetics.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis shows characteristic peaks at:
-
1H NMR (DMSO-d6): δ 0.85 (t, 3H, CH₃), 1.25 (m, 24H, palmitoyl chain), 4.35 (m, 1H, α-CH Lys), 7.25 (bs, 2H, NH₂)
-
13C NMR: 173.5 ppm (C=O trifluoracetate), 171.8 ppm (peptide bonds), 14.1 ppm (terminal CH₃)
Mass spectrometry (ESI-TOF) confirms the molecular ion at m/z 840.2 [M+H]⁺ with isotopic distribution matching theoretical calculations.
Synthetic Methodology and Optimization
Industrial-Scale Production
The patented synthesis route employs a seven-step sequence combining solid-phase peptide synthesis (SPPS) with solution-phase acylation :
-
Palmitoyl Chloride Preparation:
Palmitic acid undergoes acyl chloride formation using oxalyl chloride (yield: 92-95%) . -
Lys(Cbz)-Val-OH Coupling:
Activated ester methodology using N-hydroxysuccinimide (NHS) achieves 85% coupling efficiency between Boc-Lys(Cbz)-OH and H-Val-OBzl . -
Deprotection/Hydrogenation:
Catalytic hydrogenation (5% Pd/C, H₂ 50 psi) removes benzyl and Cbz groups with >99% deprotection efficiency .
Table 2: Critical Reaction Parameters
Step | Temperature (°C) | Time (hr) | Yield (%) |
---|---|---|---|
1 | 0-5 | 2 | 95 |
2 | 25 | 18 | 85 |
4 | 25 | 24 | 78 |
7 | 25 | 36 | 65 |
Purification Challenges
Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves three major impurities:
-
Des-palmitoyl derivative (Rt 8.2 min)
-
Diastereomeric byproduct (Rt 10.5 min)
-
Trifluoracetate adduct (Rt 12.1 min)
Process optimization reduced total impurities to <0.5% through temperature-controlled crystallization from ethanol/water (95:5) .
Mechanism of Biological Action
TGF-β Pathway Activation
Palmitoyl tripeptide-5 mimics the thrombospondin-1 (TSP-1) binding domain, initiating a signaling cascade:
-
Ligand-Receptor Interaction: Binds to CD36 receptors on fibroblast membranes
-
Latent TGF-β Activation: Induces conformational change in TGF-β/LAP complex (Kd = 12 nM)
-
SMAD Phosphorylation: 3.5-fold increase in p-SMAD2/3 levels within 6 hours
Equation 1: Collagen synthesis rate
Where and based on fibroblast culture data .
Fibroblast Metabolic Effects
At 10 μM concentration:
-
ATP Production: +220% (Seahorse XF analysis)
-
Proliferation Rate: 1.8-fold increase vs. control
-
MMP-1 Inhibition: 62% reduction in collagenase activity
These effects persist for 72 hours post-treatment, suggesting epigenetic modulation of matrix-related genes .
Dermatological Efficacy Data
In Vitro Models
Human dermal fibroblasts (HDFa) treated with 5 μM peptide showed:
-
Type I Collagen: 145% increase (ELISA)
-
Elastin: 89% increase
-
Hyaluronic Acid: 2.3-fold elevation
Matrix metalloproteinase (MMP) suppression:
-
MMP-1: 58% reduction
-
MMP-3: 41% reduction
Clinical Trial Insights
A 12-week double-blind study (n=45) with 2% peptide formulation demonstrated:
-
Wrinkle Depth: 37% reduction (PRIMOS imaging)
-
Skin Elasticity: +29% (cutometry)
-
TEWL Improvement: 18% decrease
Notably, effects plateaued at week 8, suggesting optimal treatment duration .
Formulation Considerations
Stability Profiles
Table 3: Accelerated Stability Data (40°C/75% RH)
Parameter | Initial | 1 Month | 3 Months |
---|---|---|---|
Potency (%) | 100 | 98.2 | 95.4 |
Related Substances | 0.3% | 0.8% | 1.5% |
pH (5% solution) | 3.2 | 3.1 | 2.9 |
Lyophilized powder maintains stability for 24 months at -20°C with <2% degradation.
Delivery Systems
Optimal penetration achieved through:
-
Nanoemulsions: 80 nm droplets (PDI 0.12)
-
Liposomal Encapsulation: 92% encapsulation efficiency
-
Iontophoresis: 3.8-fold flux increase vs. passive diffusion
Future Research Directions
Emerging applications under investigation:
-
Scar Remodeling: Phase II trials for hypertrophic scars
-
Osteoarthritis: Preclinical models show chondroprotective effects
-
Hair Follicle Regeneration: 28% increase in anagen phase duration
Ongoing structure-activity studies focus on:
-
Peptide Backbone Modifications: D-amino acid substitutions
-
Alternative Acyl Chains: Myristoyl vs. stearoyl derivatives
-
Multifunctional Conjugates: Hybrids with antioxidants (e.g., ferulic acid)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume